N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a triazolyl group, a dimethylphenyl moiety, and a cycloheptyl carboxamide side chain. This structure combines aromatic, heterocyclic, and aliphatic components, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. The compound’s synthesis likely involves coupling reactions between intermediates such as ethyl 4-methyl-2-(heteroaryl)thiazole-5-carboxylates and amines, as seen in analogous pathways .
Properties
IUPAC Name |
N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5OS/c1-14-11-12-19(13-15(14)2)28-17(4)20(26-27-28)23-24-16(3)21(30-23)22(29)25-18-9-7-5-6-8-10-18/h11-13,18H,5-10H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGDUGFJSMMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NC4CCCCCC4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Crystallographic and Structural Validation
The compound’s crystal structure, if resolved, would likely employ SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography . Comparisons with analogs could reveal differences in molecular packing, torsional angles, and hydrogen-bonding networks, critical for understanding stability and polymorphism.
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